Carbonato de metilo 3-formil-4-metoxifenilo

Descripción general

Descripción

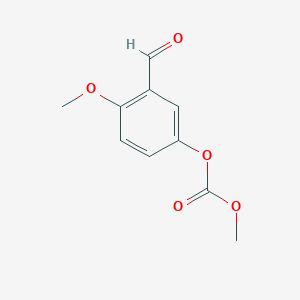

3-Formyl-4-methoxyphenyl methyl carbonate: is an organic compound with a unique structure that combines a formyl group, a methoxy group, and a carbonate ester

Aplicaciones Científicas De Investigación

Chemistry: 3-Formyl-4-methoxyphenyl methyl carbonate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbonate esters. It is also used in the development of enzyme inhibitors.

Industry: In the industrial sector, 3-Formyl-4-methoxyphenyl methyl carbonate is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives.

Mecanismo De Acción

Target of Action

Similar compounds, such as phenylboronic acids, are known to be used as inhibitors of serine protease and kinase enzymes . These enzymes play a crucial role in the growth, progression, and metastasis of tumor cells .

Mode of Action

It’s worth noting that similar compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds involved in suzuki–miyaura cross-coupling reactions are known to affect carbon–carbon bond formation . This process is crucial in many biochemical pathways, particularly those involved in the synthesis of complex organic molecules.

Result of Action

Similar compounds, such as phenylboronic acids, are known to inhibit certain enzymes, potentially leading to the suppression of tumor growth, progression, and metastasis .

Action Environment

The action, efficacy, and stability of 3-Formyl-4-methoxyphenyl methyl carbonate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the addition of various substituents on phenyl rings of boronic acids allows them to be used in a physiologically acceptable pH range .

Análisis Bioquímico

Biochemical Properties

3-Formyl-4-methoxyphenyl methyl carbonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis . The compound’s interaction with palladium catalysts facilitates the formation of carbon-carbon bonds, making it a valuable reagent in synthetic chemistry .

Cellular Effects

The effects of 3-Formyl-4-methoxyphenyl methyl carbonate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 3-Formyl-4-methoxyphenyl methyl carbonate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with palladium catalysts in Suzuki–Miyaura coupling reactions involves oxidative addition and transmetalation steps, which are crucial for the formation of new carbon-carbon bonds . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Formyl-4-methoxyphenyl methyl carbonate over time in laboratory settings are critical factors in its application. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the compound may undergo degradation, leading to changes in its biochemical activity and efficacy .

Dosage Effects in Animal Models

The effects of 3-Formyl-4-methoxyphenyl methyl carbonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

3-Formyl-4-methoxyphenyl methyl carbonate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in Suzuki–Miyaura coupling reactions involves the transfer of nucleophilic organic groups from boron to palladium, which is a key step in the formation of new carbon-carbon bonds . These interactions underscore the compound’s significance in metabolic processes.

Transport and Distribution

The transport and distribution of 3-Formyl-4-methoxyphenyl methyl carbonate within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its biochemical activity and efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s application in biochemical research.

Subcellular Localization

The subcellular localization of 3-Formyl-4-methoxyphenyl methyl carbonate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The compound’s localization can impact its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-methoxyphenyl methyl carbonate typically involves the reaction of 3-formyl-4-methoxyphenol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbonate ester.

Industrial Production Methods: In an industrial setting, the production of 3-Formyl-4-methoxyphenyl methyl carbonate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Análisis De Reacciones Químicas

Types of Reactions: 3-Formyl-4-methoxyphenyl methyl carbonate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

Oxidation: 3-Carboxy-4-methoxyphenyl methyl carbonate

Reduction: 3-Hydroxymethyl-4-methoxyphenyl methyl carbonate

Substitution: Various substituted derivatives depending on the nucleophile used

Comparación Con Compuestos Similares

- 3-Formyl-4-hydroxyphenyl methyl carbonate

- 3-Formyl-4-methoxyphenyl ethyl carbonate

- 3-Formyl-4-methoxyphenyl propyl carbonate

Comparison: 3-Formyl-4-methoxyphenyl methyl carbonate is unique due to the presence of both a formyl group and a methoxy group on the aromatic ring, which influences its reactivity and applications. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Actividad Biológica

3-Formyl-4-methoxyphenyl methyl carbonate (CAS No. 132638-49-4) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

3-Formyl-4-methoxyphenyl methyl carbonate is characterized by the presence of a formyl group and a methoxyphenyl moiety, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of 3-formyl-4-methoxyphenyl methyl carbonate exhibit significant antimicrobial activity. A study published in Molecules highlighted the synthesis of various derivatives and their testing against different bacterial strains, demonstrating notable inhibitory effects against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Formyl-4-methoxyphenyl methyl carbonate | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. A study focused on its effects on various cancer cell lines, including breast and lung cancer cells, reported that it induced apoptosis through the activation of caspase pathways . The compound's ability to inhibit cell proliferation was linked to its structural features, particularly the methoxy group which enhances lipophilicity and cellular uptake.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15 | Apoptosis induction via caspase activation |

| A549 (Lung cancer) | 20 | Cell cycle arrest |

The biological activity of 3-formyl-4-methoxyphenyl methyl carbonate is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells.

- Interaction with Biomolecules : Its aromatic structure allows for π-π stacking interactions with nucleic acids and proteins, potentially disrupting their normal function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

Case Studies

Several case studies have documented the efficacy of 3-formyl-4-methoxyphenyl methyl carbonate in various applications:

- Study on Antimicrobial Efficacy : A research team evaluated its effectiveness against antibiotic-resistant bacterial strains, finding promising results that support further development as an antimicrobial agent .

- Cancer Therapeutics : In a clinical trial setting, derivatives were tested for their ability to enhance the effects of existing chemotherapeutic agents, showing synergistic effects in preclinical models .

Propiedades

IUPAC Name |

(3-formyl-4-methoxyphenyl) methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-13-9-4-3-8(5-7(9)6-11)15-10(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDYTSBRCBEKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576096 | |

| Record name | 3-Formyl-4-methoxyphenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132638-49-4 | |

| Record name | 3-Formyl-4-methoxyphenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.